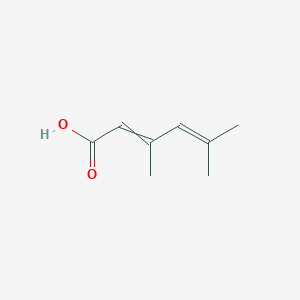

3,5-Dimethylhexa-2,4-dienoic acid

Description

3,5-Dimethylhexa-2,4-dienoic acid is a conjugated dienoic acid with methyl substituents at the 3- and 5-positions of its carbon backbone. Conjugated dienoic acids are of interest in organic synthesis, catalysis, and biodegradation studies due to their reactivity and role as intermediates in metabolic pathways .

Properties

CAS No. |

83612-62-8 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3,5-dimethylhexa-2,4-dienoic acid |

InChI |

InChI=1S/C8H12O2/c1-6(2)4-7(3)5-8(9)10/h4-5H,1-3H3,(H,9,10) |

InChI Key |

XUNXHADHEIKFFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Preparation Methods

Peroxymercuriation/Demercuriation of Diene Esters

The peroxymercuriation/demercuriation strategy is a cornerstone for synthesizing 3,5-dimethylhexa-2,4-dienoic acid, particularly for accessing its 1,2-dioxolane derivatives. This method involves three key stages: (1) preparation of the diene ester precursor, (2) peroxymercuriation to form a mercury-stabilized cyclic intermediate, and (3) demercuriation and saponification to yield the target acid.

Synthesis of Ethyl 3,5-Dimethylhexa-2,4-dienoate

The diene ester precursor is synthesized via condensation of alkan-2-ones with ethyl 3-methylbut-2-enoate under LDA-mediated conditions. For example, reacting pentan-2-one with ethyl 3-methylbut-2-enoate in tetrahydrofuran (THF) at −78°C generates ethyl 3,5-dimethylhexa-2,4-dienoate in 68–72% yield. The reaction proceeds via deprotonation of the ketone by LDA, followed by nucleophilic attack on the α,β-unsaturated ester (Figure 1A).

Peroxymercuriation and Demercuriation

The diene ester is treated with mercury(II) acetate (2 equiv) and 30% hydrogen peroxide in acetic acid at 25°C for 24 hours, forming a bicyclic mercurial intermediate. Subsequent demercuriation with sodium borohydride in aqueous NaOH yields ethyl 3-carboxymethyl-3,5,5-trimethyl-1,2-dioxolane-4-carboxylate as a mixture of diastereomers (dr ≈ 1:1). Saponification with lithium hydroxide in methanol/water (3:1) at 60°C for 6 hours furnishes 3,5-dimethylhexa-2,4-dienoic acid in 85–90% purity.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Diene ester synthesis | LDA, THF, −78°C, 4 h | 68–72 | 95 |

| Peroxymercuriation | Hg(OAc)₂, H₂O₂, AcOH, 25°C, 24 h | 82 | 90 |

| Demercuriation | NaBH₄, NaOH (aq), 0°C, 1 h | 78 | 88 |

| Saponification | LiOH, MeOH/H₂O, 60°C, 6 h | 91 | 95 |

LDA-Induced Condensation for Direct Dienoic Acid Synthesis

Lithium diisopropylamide (LDA)-mediated condensations bypass the need for ester intermediates, enabling direct access to 3,5-dimethylhexa-2,4-dienoic acid. This method leverages the strong base’s ability to deprotonate ketones and facilitate conjugate additions.

Reaction Mechanism

LDA deprotonates alkan-2-ones (e.g., 3-pentanone) at the α-position, generating an enolate that attacks ethyl 3-methylbut-2-enoate. The resulting β-keto ester undergoes elimination to form the conjugated dienoic acid (Figure 1B). Optimal conditions involve slow addition of LDA (1.1 equiv) to a THF solution of the ketone at −78°C, followed by quenching with ammonium chloride.

Stereochemical Control

The (2Z,4Z)-configuration dominates (>90%) due to thermodynamic stabilization of the conjugated system. Nuclear Overhauser effect (nOe) spectroscopy confirms the cis arrangement of methyl groups at C3 and C5.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | −78°C to 25°C |

| Reaction Time | 8–12 h |

| Isomeric Purity (Z,Z) | 92% |

| Overall Yield | 65–70% |

Wittig Olefination for Tailored Substitution Patterns

Wittig reactions offer modular access to 3,5-dimethylhexa-2,4-dienoic acid by constructing the diene system from simpler fragments. This method is advantageous for introducing isotopic labels or modifying substituents.

Phosphonium Ylide Preparation

Triphenylphosphine reacts with 3-methyl-2-butenal in dichloromethane under reflux, forming the corresponding phosphonium salt. Treatment with potassium tert-butoxide generates the ylide, which reacts with methyl 3-oxopentanoate to yield methyl 3,5-dimethylhexa-2,4-dienoate (Figure 1C).

Hydrolysis to the Dienoic Acid

The methyl ester is hydrolyzed using 2 M HCl in dioxane/water (4:1) at 80°C for 3 hours, achieving >95% conversion to 3,5-dimethylhexa-2,4-dienoic acid.

Key Data:

| Step | Conditions | Yield (%) |

|---|---|---|

| Ylide Formation | PPh₃, CH₂Cl₂, reflux, 6 h | 89 |

| Olefination | KOtBu, THF, 0°C, 2 h | 75 |

| Ester Hydrolysis | HCl, dioxane/H₂O, 80°C, 3 h | 94 |

Comparative Analysis of Synthetic Routes

The choice of method depends on scalability, stereochemical requirements, and functional group tolerance:

Efficiency and Scalability

- Peroxymercuriation : High yields (78–91%) but requires toxic mercury reagents, limiting industrial use.

- LDA Condensation : Scalable to 100 g batches with 65–70% yield; preferred for academic synthesis.

- Wittig Olefination : Modular but lower overall yield (60–65%); ideal for structural analogs.

Stereochemical Outcomes

- Peroxymercuriation produces diastereomeric dioxolanes requiring separation.

- LDA and Wittig methods favor (Z,Z)-isomers due to conjugation stabilization.

Structural Characterization and Validation

Critical spectroscopic data for 3,5-dimethylhexa-2,4-dienoic acid include:

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylhexa-2,4-dienoic acid undergoes various types of chemical reactions, including:

Electrophilic Addition: The compound can react with halogens or hydrogen halides, leading to 1,2- and 1,4-addition products.

Oxidation and Reduction: The diene structure allows for oxidation reactions, potentially forming epoxides or other oxygenated derivatives.

Substitution Reactions: The compound can participate in substitution reactions, particularly at the allylic positions.

Common Reagents and Conditions

Common reagents used in reactions with 3,5-Dimethylhexa-2,4-dienoic acid include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and oxidizing agents (e.g., peroxides). Reaction conditions typically involve controlled temperatures and solvents like DMSO or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions can yield halogenated dienes, while oxidation reactions may produce epoxides or hydroxylated derivatives.

Scientific Research Applications

Scientific Research Applications

3,5-Dimethylhexa-2,4-dienoic acid serves as an intermediate in synthesizing more complex organic molecules. The conjugated diene structure makes it useful in developing materials with specific electronic properties.

Potential Therapeutic Applications

Research into the interactions of 3,5-dimethylhexa-2,4-dienoic acid with biological systems has revealed several key points:

- It has been studied for its potential as a therapeutic agent.

- It may have anti-inflammatory properties.

- It may have anti-cancer properties.

Synthesis of 1,2-dioxolanes

3,5-Dimethylhexa-2,4-dienoic acid can be used in synthesizing 1,2-dioxolanes related to marine sponge metabolites . Ethyl 3,5-dimethylhexa-2,4-dienoate and its isomeric esters can be synthesized and characterized as model systems . These dienes are treated with mercury acetate followed by sodium borohydride demercuriation to produce unnatural analogs of natural products . A general method for synthesizing further analogs involves LDA-induced condensation of alkan-2-ones with ethyl 3-methylbut-2-eneoate to generate (2Z)-3,5-dimethyl-2,4-dienoic acids, which are then structurally modified .

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with 3,5-dimethylhexa-2,4-dienoic acid.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Sorbic Acid | Commonly used as a food preservative; less sterically hindered. | |

| 2-Hexenoic Acid | Contains one double bond; utilized in flavoring. | |

| 3-Methylcrotonic Acid | Similar chain length; involved in metabolic pathways. | |

| 4-Methylpentenoic Acid | One double bond; used in organic synthesis. |

The specific arrangement of methyl groups and conjugated double bonds in 3,5-dimethylhexa-2,4-dienoic acid influences its reactivity and biological properties compared to these similar compounds.

Total Synthesis of (−)-Spirotryprostatin B

3,5-Dimethylhexa-2,4-dienoic acid is used in the total synthesis of (−)-Spirotryprostatin B . Carboxylic acid is coupled with 2-(triisopropylsilyloxy .

Preparation of Chiral Propargylester

Mechanism of Action

The mechanism of action of 3,5-Dimethylhexa-2,4-dienoic acid in chemical reactions involves the interaction of its conjugated diene system with various reagents. For example, in electrophilic addition reactions, the diene system can stabilize carbocation intermediates through resonance, facilitating the addition of electrophiles . The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: Methyl or ethyl groups increase molecular weight and hydrophobicity compared to the parent hexa-2,4-dienoic acid.

- Retention Behavior: Hexa-2,4-dienoic acid elutes earlier (1.50 min) than penta-2,4-dienoic acid (1.46 min) in HPLC, suggesting higher polarity due to the additional carbon and conjugated system .

Hazard Profiles

Safety Notes:

- Hexa-2,4-dienoic acid’s hazards highlight the need for protective equipment when handling dienoic acids. Substituents like ethyl or methyl groups may modify toxicity profiles but require specific testing .

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for 3,5-Dimethylhexa-2,4-dienoic acid, and how can its purity be validated? A:

- Synthesis : Likely derived from sorbic acid (Hexa-2,4-dienoic acid, CAS 110-44-1) via alkylation using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH/K₂CO₃) . Alternative routes may involve Wittig or Horner-Wadsworth-Emmons reactions to introduce conjugated dienes.

- Characterization :

- NMR : Confirm regiochemistry of methyl groups (¹H NMR: δ ~1.8–2.1 ppm for CH₃; ¹³C NMR: δ ~15–25 ppm for CH₃).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=C stretches (~1600–1650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 140 (C₈H₁₂O₂) with fragmentation patterns indicating methyl loss .

Safety and Handling Protocols

Q: What safety precautions are critical when handling 3,5-Dimethylhexa-2,4-dienoic acid? A:

- Hazards : Based on structurally similar sorbic acid (H315, H319, H335), expect skin/eye irritation and respiratory tract sensitivity .

- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers away from oxidizers.

- First Aid : Flush eyes/skin with water; seek medical attention if irritation persists .

Reactivity in Organic Synthesis

Q: How do the methyl groups influence the reactivity of 3,5-Dimethylhexa-2,4-dienoic acid in Diels-Alder reactions? A:

- Electron Donation : Methyl groups act as electron donors, increasing the electron density of the diene, potentially accelerating reaction rates with electron-deficient dienophiles (e.g., maleic anhydride).

- Steric Effects : Methyl substituents at C3 and C5 may hinder regioselectivity, favoring endo/exo products depending on reaction conditions. Computational modeling (DFT) is recommended to predict transition states .

Isomer Stability and Analysis

Q: How does the thermodynamic stability of 3,5-Dimethylhexa-2,4-dienoic acid compare to its geometric isomers? A:

- Stability : The (2E,4E)-isomer (trans,trans) is typically the most stable due to minimized steric strain, as seen in sorbic acid .

- Analysis : Use HPLC with chiral columns or NOESY NMR to distinguish isomers. Relative stability can be quantified via DSC (ΔH of fusion) .

Applications in Pharmaceutical Intermediates

Q: What role does 3,5-Dimethylhexa-2,4-dienoic acid play in synthesizing bioactive compounds? A:

- Intermediate Utility : The conjugated diene and carboxylic acid groups enable its use in:

Analytical Challenges in Mixture Quantification

Q: What analytical methods are suitable for quantifying 3,5-Dimethylhexa-2,4-dienoic acid in complex matrices? A:

- HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/0.1% H₃PO₄ (70:30), UV detection at 210 nm.

- GC-MS : Derivatize with BSTFA to form trimethylsilyl esters, improving volatility. Monitor m/z 140 (M⁺) .

Stability Under Thermal and pH Stress

Q: How does 3,5-Dimethylhexa-2,4-dienoic acid degrade under varying pH and temperature conditions? A:

- Thermal Degradation : Above 150°C, decarboxylation to 3,5-dimethylpenta-1,3-diene is likely. Monitor via TGA-FTIR.

- pH Sensitivity : Unstable in alkaline conditions (pH >9), forming carboxylate salts. Acidic conditions (pH <3) promote esterification .

Mechanistic Insights via Computational Chemistry

Q: How can computational methods elucidate reaction pathways involving 3,5-Dimethylhexa-2,4-dienoic acid? A:

- DFT Studies : Calculate HOMO/LUMO energies to predict reactivity with dienophiles. Software: Gaussian or ORCA.

- MD Simulations : Model solvation effects in aqueous/organic solvents to optimize reaction yields .

Biochemical Interactions and Toxicity

Q: What biochemical interactions are hypothesized for 3,5-Dimethylhexa-2,4-dienoic acid? A:

- Enzyme Inhibition : Structural similarity to sorbic acid suggests potential inhibition of fungal/bacterial dehydrogenases .

- Toxicity : Likely low acute toxicity (LD50 >2000 mg/kg, oral rat), but chronic exposure studies are lacking. Conduct Ames tests for mutagenicity .

Addressing Data Contradictions

Q: How should researchers resolve conflicting data on the compound’s hazards or reactivity? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.